CID 16218909

説明

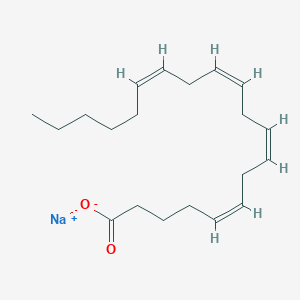

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

6610-25-9 |

|---|---|

分子式 |

C20H32NaO2 |

分子量 |

327.5 g/mol |

IUPAC名 |

sodium (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/b7-6-,10-9-,13-12-,16-15-; |

InChIキー |

RMBLTWUTZAFABA-XVSDJDOKSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.[Na] |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O.[Na] |

同義語 |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

製品の起源 |

United States |

Arachidonic Acid Metabolism and Eicosanoid Bioactivity

Enzymatic Biotransformation Pathways

Free arachidonic acid can be metabolized via four primary enzymatic pathways: the cyclooxygenase (COX) pathway, the lipoxygenase (LOX) pathway, the cytochrome P450 (CYP450) pathway, and the anandamide (B1667382) pathway allergolyon.fr. The specific profile of eicosanoids produced depends on the cell and tissue type, as well as the prevailing environmental and physiological conditions uzh.ch.

Cyclooxygenase (COX) Pathway and Prostanoid Generation

The cyclooxygenase pathway is initiated by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases (PGHS-1 and PGHS-2) nih.govallergolyon.frphysiology.org. These enzymes catalyze the committed step in the biosynthesis of prostanoids, a collective term for prostaglandins (B1171923), thromboxanes, and prostacyclins nih.govallergolyon.fr. COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase activities nih.govphysiology.org. The cyclooxygenase activity introduces two molecules of oxygen into AA to form the unstable intermediate prostaglandin G₂ (PGG₂) nih.govphysiology.org. Subsequently, the peroxidase activity reduces PGG₂ to prostaglandin H₂ (PGH₂) nih.govphysiology.org. PGH₂ serves as a substrate for various tissue-specific terminal synthases that direct its conversion into different prostanoids, such as prostaglandin D₂ (PGD₂), prostaglandin E₂ (PGE₂), prostaglandin F₂α (PGF₂α), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TXA₂) nih.govallergolyon.frphysiology.orguwyo.edu.

There are two main isoforms of COX: COX-1 and COX-2 nih.govallergolyon.frphysiology.orgahajournals.org. COX-1 is generally constitutively expressed in most tissues and is involved in basal prostanoid production for physiological processes nih.govallergolyon.frahajournals.org. COX-2 is often inducible and its expression can be significantly upregulated in response to inflammatory stimuli, contributing to increased prostanoid generation during inflammation allergolyon.frphysiology.orgahajournals.org.

Lipoxygenase (LOX) Pathway and Leukotriene/Lipoxin Synthesis

The lipoxygenase pathway involves a family of enzymes that catalyze the oxygenation of arachidonic acid at specific carbon positions, leading to the formation of hydroperoxyeicosatetraenoic acid (HPETE) intermediates caymanchem.comwikipedia.orguwyo.edu. These HPETEs can then be converted into various bioactive lipids, including leukotrienes (LTs), lipoxins (LXs), hepoxilins, and eoxins caymanchem.comwikipedia.org.

Key lipoxygenases involved in AA metabolism include 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX) wikipedia.orgwikipedia.orgnih.govresearchgate.net.

Leukotrienes: The 5-LOX pathway is primarily responsible for the synthesis of leukotrienes wikipedia.orguwyo.edu. 5-LOX catalyzes the conversion of AA to 5-HPETE, which is then metabolized to leukotriene A₄ (LTA₄), an unstable epoxide intermediate wikipedia.orguwyo.edu. LTA₄ can be further converted into other leukotrienes, such as leukotriene B₄ (LTB₄), leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄) wikipedia.orguwyo.edu. Leukotrienes are potent mediators involved in inflammation and immune responses caymanchem.comuzh.ch.

Lipoxins: Lipoxins are a class of eicosanoids considered specialized pro-resolving mediators, involved in the resolution of inflammation uzh.chwikipedia.orgnih.gov. Lipoxin synthesis often involves the coordinated action of different lipoxygenases, sometimes in a transcellular manner wikipedia.orgnih.govresearchgate.net. For instance, lipoxins can be formed by the action of 15-LOX on AA to produce 15-HPETE, followed by the action of 5-LOX wikipedia.orgnih.govresearchgate.net. Alternatively, LTA₄ produced by 5-LOX in one cell can be converted to lipoxins by 12-LOX in another cell, such as platelets wikipedia.orgnih.govresearchgate.netreactome.org. Aspirin (B1665792) treatment can also lead to the formation of epimeric forms of lipoxins, known as aspirin-triggered lipoxins nih.govresearchgate.net.

Cytochrome P450 (CYP450) Pathway and Epoxyeicosatrienoic/Hydroxyeicosatetraenoic Acid Production

The cytochrome P450 (CYP450) enzymes represent another significant pathway for arachidonic acid metabolism caymanchem.comnih.govallergolyon.fr. This pathway primarily generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) caymanchem.comallergolyon.fr. CYP450 epoxygenases catalyze the formation of EETs, while CYP450 ω-hydroxylases, such as CYP4A and CYP4F enzymes, produce HETEs, notably 20-HETE caymanchem.comallergolyon.frwikipedia.org. These metabolites have diverse biological activities, including effects on vascular tone, blood flow, and renal function uzh.chwikipedia.org.

Anandamide Pathway and Endocannabinoid Formation

Arachidonic acid is also a precursor for the synthesis of certain endocannabinoids, notably anandamide (N-arachidonoylethanolamine) allergolyon.frwikipedia.orgnih.gov. Anandamide is a fatty acid neurotransmitter that interacts with the body's endocannabinoid system by binding to cannabinoid receptors wikipedia.orgnih.gov. Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), which is formed by the transfer of arachidonic acid from phospholipids (B1166683) to phosphatidylethanolamine wikipedia.orgresearchgate.netnih.gov. The release of anandamide from NAPE can occur through multiple pathways involving enzymes such as NAPE-hydrolyzing phospholipase D (NAPE-PLD), phospholipase C, and phospholipase A₂ wikipedia.orgresearchgate.netnih.gov. Anandamide's activity is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine (B43304) wikipedia.orgresearchgate.netumich.edu.

Non-Enzymatic Lipid Oxidation Products

In addition to enzymatic pathways, arachidonic acid can undergo non-enzymatic oxidation, particularly through free radical-mediated processes involving reactive oxygen species (ROS) and reactive nitrogen species (RNS) caymanchem.comnih.govallergolyon.frnih.gov. This non-enzymatic oxidation leads to the formation of various lipid peroxidation products, including isoprostanes and racemic forms of HPETEs and HETEs caymanchem.comallergolyon.frnih.govacs.org. Isoprostanes, such as F₂-isoprostanes, are prostaglandin-like compounds that are often used as biomarkers of oxidative stress and tissue injury caymanchem.comallergolyon.frnih.govacs.org.

Regulation of Intracellular Arachidonic Acid Availability

The availability of free intracellular arachidonic acid is a critical regulatory point for the synthesis of eicosanoids nih.govaai.org. AA is primarily stored esterified to the sn-2 position of membrane glycerophospholipids frontierspartnerships.orgnih.gov. The release of AA is predominantly mediated by the action of phospholipase A₂ (PLA₂) enzymes caymanchem.comfrontierspartnerships.orgwikipedia.orgnih.govaai.org. Cytosolic phospholipase A₂ (cPLA₂, 85 kDa) is a key enzyme involved in releasing AA for signaling purposes, while low-molecular-weight secretory PLA₂ (sPLA₂, 14-18 kDa) can contribute to inflammatory AA generation caymanchem.comwikipedia.org. The activity and expression of PLA₂ enzymes are regulated by various cellular signals, including receptor activation and inflammatory stimuli caymanchem.comfrontierspartnerships.orgwikipedia.orgaai.orgallergolyon.fr. The balance between the release of AA by deacylation and its reincorporation into phospholipids by reacylation also controls the intracellular levels of free AA nih.gov.

Cellular and Subcellular Mechanisms of Sodium Arachidonate Action

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of arachidonic acid into the cell is a critical first step for its subsequent metabolic and signaling functions. While the precise mechanisms for sodium arachidonate (B1239269) are inferred from studies of arachidonic acid, two primary pathways are proposed for its cellular uptake: a protein-mediated transport system and a passive diffusion process known as "flip-flop". In the latter, the protonated form of the fatty acid can move across the lipid bilayer.

Once inside the cell, the trafficking of arachidonic acid is a tightly regulated process. It is known to be a transient and critical substrate for the biosynthesis of eicosanoid second messengers. caymanchem.com The intracellular fate of arachidonic acid is diverse; it can be esterified into membrane phospholipids (B1166683), maintaining membrane fluidity and flexibility, or it can remain as a free fatty acid to participate in signaling events. elsevierpure.com This dynamic cycle of deacylation-reacylation from membrane phospholipids ensures that the concentration of free arachidonic acid is kept at low levels, allowing for precise spatial and temporal control of its signaling functions. While specific organelles and transport proteins involved in the trafficking of sodium arachidonate are an area of ongoing research, the process is crucial for directing it towards different metabolic and signaling cascades, including the pathways discussed below.

Modulation of Ion Channel Function

Sodium arachidonate, through its active component arachidonic acid, is a significant modulator of a wide array of ion channels, which are fundamental to cellular excitability, signaling, and homeostasis.

Calcium Homeostasis Regulation

Arachidonic acid has been shown to have complex effects on calcium (Ca²⁺) channels, influencing intracellular calcium concentrations. It can inhibit both L-type and N-type Ca²⁺ channels. nih.gov For instance, studies have demonstrated that arachidonic acid inhibits CaV1.3b L-type calcium channels by stabilizing them in a closed state. nih.gov This inhibition is dependent on the accessory CaVβ subunits co-expressed with the channel's pore-forming α1 subunit, suggesting a sophisticated regulatory mechanism. nih.gov Furthermore, research has identified arachidonate-regulated calcium (ARC) channels as voltage-independent conduits for calcium entry that can be activated by arachidonic acid, playing a role in conditions such as cardiac arrhythmias. nih.gov

| Channel Type | Cell Type | Effect of Arachidonic Acid | Reference |

| L-type and N-type Ca²⁺ channels | Sympathetic neurons | Inhibition at positive test potentials, enhancement at negative potentials. nih.gov | nih.gov |

| CaV1.3b L-type channels | Human embryonic kidney 293 cells (recombinant) | Inhibition by stabilizing a closed-channel conformation. nih.gov | nih.gov |

| Arachidonate-regulated calcium (ARC) channel | Rat left atria | Activation, leading to triggered activity. nih.gov | nih.gov |

Sodium and Potassium Channel Interactions

Arachidonic acid directly modulates the function of both sodium (Na⁺) and potassium (K⁺) channels, which are critical for generating and propagating action potentials in excitable cells like neurons and muscle cells.

Sodium Channels: Studies have shown that arachidonic acid inhibits voltage-gated sodium channels. In neuroblastoma cells, arachidonic acid demonstrated a state-dependent inhibition of Nav1.7 channels with an IC₅₀ value of 6.1 ± 2.0 µM. nih.gov It significantly prolongs the recovery from inactivation, shifting the channel to a non-conducting state. nih.govacs.org This inhibitory action on sodium currents can depress neuronal excitability and synaptic transmission. nih.gov The modulation of cardiac sodium channels by arachidonic acid is also well-documented, contributing to a reduction in the electrical excitability of cardiac myocytes. frontiersin.org

Potassium Channels: The effects of arachidonic acid on potassium channels are diverse, with evidence for both inhibition and activation depending on the channel subtype. It has been shown to inhibit most types of K⁺ currents. nih.gov However, it enhances currents through certain inward rectifier K⁺ channels, such as hKir2.3, with an EC₅₀ of 447 nM. nih.gov Arachidonic acid and its metabolites can also activate ATP-sensitive K⁺ channels in cardiac and vascular tissues. nih.gov Conversely, it blocks ERG (ether-à-go-go-related gene) potassium channels. nih.gov

| Ion Channel | Finding | Cell/Tissue Type | Reference |

| Voltage-gated Sodium Channel (Nav1.7) | IC₅₀ of 6.1 ± 2.0 µM for inhibition. | Mouse neuroblastoma Neuro-2A cells | nih.gov |

| Voltage-gated Sodium Channel | Prolonged recovery from inactivation. | Mouse neuroblastoma Neuro-2A cells | nih.govacs.org |

| Inwardly Rectifying K⁺ Channel (hKir2.3) | Potent and reversible increase in current (EC₅₀ = 447 nM). | Recombinant expression system | nih.gov |

| Epithelial Na⁺ Channel (ENaC) | Inhibition (EC₅₀ = 2 µM) mediated by 11,12-EET metabolite. | Rat cortical collecting duct | nih.gov |

| ERG K⁺ Channels | Blockade of channel currents. | Chinese hamster ovary cells, anterior pituitary cells | nih.gov |

Chloride Channel Modulation

Arachidonic acid also influences the activity of chloride (Cl⁻) channels. A notable example is its inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. Research has elucidated the molecular mechanism of this inhibition, demonstrating that arachidonic acid electrostatically interacts with positively charged amino acid residues, specifically K95 and R303, located in the cytoplasmic vestibule of the CFTR pore. nih.gov This interaction effectively blocks the permeation of chloride ions. The dissociation constant (Kd) for this inhibition in wild-type CFTR is approximately 3.5 µM. nih.gov

Influence on Signal Transduction Networks

Beyond its direct effects on ion channels, sodium arachidonate plays a crucial role in modulating intracellular signal transduction pathways, thereby influencing a wide range of cellular processes from proliferation to inflammation.

MAPK/ERK Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays signals from the cell surface to the nucleus, regulating gene expression and cellular responses. elsevierpure.com Arachidonic acid has been identified as a direct activator of the MAPK/ERK pathway in various cell types, including rabbit proximal tubule cells and rat neutrophils. nih.gov

In rat neutrophils, arachidonic acid induces a rapid and transient phosphorylation and activation of ERK. nih.gov This activation can be attenuated by inhibitors of upstream signaling components, including G(i/o) proteins, tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and phospholipase C (PLC), indicating that arachidonic acid can engage multiple upstream pathways to converge on ERK activation. nih.gov Furthermore, studies suggest that protein kinase C epsilon (PKCε) can interact with and phosphorylate ERK, linking arachidonic acid's known effects on PKC to the MAPK/ERK axis. wikipedia.org This signaling nexus highlights the integral role of sodium arachidonate in orchestrating complex cellular responses.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and proliferation. cusabio.com Arachidonic acid has been shown to directly activate this pathway. researchgate.net The activation of PI3K by arachidonic acid leads to the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). cusabio.com This, in turn, recruits and activates the serine/threonine kinase Akt. cusabio.comresearchgate.net

Once activated, Akt mediates a cascade of downstream effects. In prostate cancer cells, for instance, arachidonic acid-induced activation of PI3K and subsequently Akt leads to the dissociation of the IκB/NF-κB complex. This allows the nuclear factor-kappaB (NF-κB) transcription factor to translocate to the nucleus. researchgate.net In the nucleus, NF-κB induces the expression of various genes, including cyclooxygenase-2 (COX-2). researchgate.net

In MDA-MB-231 breast cancer cells, arachidonic acid has been found to induce migration and invasion through a mechanism dependent on the PI3K/Akt pathway. nih.gov This effect also involves the activation of Src, Epidermal Growth Factor Receptor (EGFR), and metalloproteinases, highlighting a complex signaling interplay initiated by arachidonate. nih.gov Furthermore, studies on MCF-7 breast cancer cells have shown that the PI3K/Akt pathway is involved in the induction of the sodium/iodide symporter (NIS) by retinoic acid, suggesting a role for this pathway in cellular differentiation and function. nih.gov

cAMP/PKA Pathway

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is another major signaling cascade that interacts with arachidonic acid. Research has demonstrated a synergistic relationship between arachidonic acid and cAMP signaling, particularly in steroidogenesis. In MA-10 mouse Leydig tumor cells, arachidonic acid alone does not significantly increase steroid production. nih.gov However, when combined with submaximal concentrations of a cAMP analog (dbcAMP), arachidonic acid dramatically enhances the expression of the Steroidogenic Acute Regulatory (StAR) protein and subsequent steroid synthesis. nih.gov

This synergy suggests a bidirectional crosstalk between the two pathways. Stimulation with cAMP can induce the release of arachidonic acid, an effect that is inhibited by a PKA inhibitor (H89) and a phospholipase A₂ (PLA₂) inhibitor. nih.gov This indicates that cAMP, via PKA activation, can lead to the activation of PLA₂, the enzyme responsible for liberating arachidonic acid from membrane phospholipids. nih.gov The released arachidonic acid then amplifies the cAMP-driven steroidogenic response. nih.gov This interplay allows cells to mount a more sensitive and robust response to hormonal stimulation. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for transducing extracellular signals into intracellular responses. youtube.comyoutube.com Arachidonic acid has been found to function as a modulator of GPCR activity. Specifically, it can act as a reversible, negative allosteric modulator, inhibiting ligand binding to a variety of Class A GPCRs. nih.gov

Studies have shown that arachidonic acid inhibits ligand binding to all five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), as well as to the β2-adrenergic receptor, the 5-hydroxytryptamine (serotonin) receptor, and the µ-opioid receptor. nih.gov This inhibition occurs at micromolar concentrations and appears to be specific to GPCRs, as ligand binding to the nicotinic receptor (a non-GPCR) was unaffected. nih.gov The exact mechanism for this inhibition is still under investigation, but it suggests a feedback loop where GPCR stimulation can lead to arachidonic acid release, which in turn dampens the receptor's activity. nih.gov It is also noteworthy that sodium ions themselves are known to be important allosteric modulators of Class A GPCRs, often reducing the affinity of agonists and stabilizing the receptor in an inactive state. nih.govresearchgate.net

Regulatory Effects on Cellular Processes

Through the modulation of the signaling pathways described above, sodium arachidonate exerts significant regulatory effects on fundamental cellular processes. Its impact can be highly context-dependent, varying with cell type and the presence of other signaling molecules.

Cell Proliferation and Differentiation

The effect of sodium arachidonate on cell proliferation is multifaceted, demonstrating both inhibitory and stimulatory roles depending on the cellular context. In several cancer cell lines, arachidonic acid has been shown to inhibit proliferation. nih.gov For example, it significantly decreases the proliferation of human leukemic T cells, as well as breast, lung, glioma, and prostate cancer cells. nih.gov In the human breast cancer cell line MDA-MB-231, treatment with arachidonic acid has been observed to reduce cell proliferation. nih.govnih.gov Similarly, it inhibits the proliferation of HL-60 cells. oup.com

Conversely, arachidonic acid and its metabolites can also promote cell proliferation in other contexts. nih.gov

Regarding cell differentiation, arachidonic acid has been shown to exert an anti-adipogenic effect. In 3T3-L1 preadipocytes, the addition of arachidonic acid during the differentiation phase inhibits adipogenesis (the process of fat cell formation). mdpi.com This effect is linked to its ability to alter the production of various prostaglandins (B1171923) and to abrogate the pro-adipogenic effects of certain prostaglandins like PGI₂. mdpi.com

Table 1: Effects of Arachidonate on Cell Proliferation and Differentiation

| Cell Line/Type | Effect | Key Findings | Citations |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Inhibition of Proliferation | Reduces the ability of cells to proliferate. | nih.gov, nih.gov |

| Various Cancer Cells (Leukemia, Lung, Glioma, Prostate) | Inhibition of Proliferation | Selectively inhibits proliferation and viability. | nih.gov |

| HL-60 (Promyelocytic Leukemia) | Inhibition of Proliferation | Dose-dependently inhibits cell proliferation. | oup.com |

Apoptosis and Cell Survival

Sodium arachidonate, primarily through the action of unesterified arachidonic acid, is a potent regulator of apoptosis (programmed cell death). Numerous studies have demonstrated that an increase in the intracellular level of free arachidonic acid can act as a signal to induce apoptosis. ynu.edu.cn

The mechanisms underlying this pro-apoptotic effect are diverse. In HT-29 human colon cancer cells, arachidonic acid induces endoplasmic reticulum (ER) stress, which subsequently leads to apoptosis. nih.gov This effect was linked to the inhibition of fatty acid synthesis, making the cells overly dependent on incorporating exogenous arachidonic acid into their membranes, thereby triggering the ER stress response. nih.gov In other cell lines, arachidonic acid-induced apoptosis proceeds through the activation of effector caspases, such as caspase-3. researchgate.net In MDA-MB-231 cells, arachidonate treatment leads to the disruption of the mitochondrial membrane potential and the activation of caspases-3, -8, and -9. nih.govnih.gov The mitochondrial pathway is a key component, where arachidonic acid can trigger the mitochondrial permeability transition pore (PTP) to open, leading to the release of pro-apoptotic factors like cytochrome c. unipd.it

Conversely, enzymes that reduce the levels of free arachidonic acid, such as cyclooxygenase-2 (COX-2) and fatty acid-CoA ligase 4 (FACL4), can promote cell survival by preventing this apoptotic signaling. ynu.edu.cn

Table 2: Pro-Apoptotic Mechanisms of Arachidonate

| Cell Line/Type | Mechanism | Key Findings | Citations |

|---|---|---|---|

| HT-29 (Colon Cancer) | ER Stress | Inhibits endogenous fatty acid synthesis, leading to membrane stress and apoptosis. | nih.gov |

| General | Accumulation of Free AA | Elevated levels of unesterified arachidonic acid act as a general apoptotic signal. | ynu.edu.cn |

| MH1C1 (Hepatoma) / General | Mitochondrial Pathway | Triggers mitochondrial permeability transition, cytochrome c release, and caspase activation. | unipd.it |

| MDA-MB-231 (Breast Cancer) | Caspase Activation / Mitochondrial Disruption | Induces mitochondrial membrane depolarization and activation of caspases-3, -8, and -9. | nih.gov, nih.gov |

Cell Migration and Motility

The regulation of cell migration and motility by sodium arachidonate is complex, with studies reporting both inhibitory and stimulatory effects, sometimes even within the same cell type. elsevierpure.com This highlights the dependence of the cellular response on the specific signaling pathways that are activated.

In some studies, arachidonic acid has been shown to attenuate the migration of MDA-MB-231 breast cancer cells. nih.govnih.gov This anti-migratory effect was observed alongside a reduction in cell proliferation and viability. nih.gov

However, other research presents a contrasting role for arachidonate in the same cell line. One study found that arachidonic acid induces the migration of MDA-MB-231 cells by activating leukotriene B4 (LTB4) receptors located in membrane microdomains. nih.gov Another report demonstrated that arachidonic acid promotes both migration and invasion in MDA-MB-231 cells through a pathway dependent on PI3K/Akt and EGFR activation. nih.gov These findings suggest that arachidonate's effect on cell motility is not absolute but is instead determined by which of its downstream metabolites are produced and which receptor signaling pathways are subsequently engaged. nih.govnih.gov Melittin, a component of bee venom, can modulate the release of arachidonic acid, which in turn affects processes like cell motility and invasion. mdpi.com

Table 3: Regulatory Effects of Arachidonate on Cell Migration and Motility

| Cell Line/Type | Effect | Mediating Pathway/Mechanism | Citations |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Attenuation of Migration | Observed in conjunction with reduced proliferation and viability. | nih.gov, nih.gov |

| MDA-MB-231 (Breast Cancer) | Promotion of Migration & Invasion | PI3K/Akt and EGFR-dependent pathway. | nih.gov |

Direct and Indirect Enzyme Interactions

Sodium arachidonate's availability dictates the pace and direction of several enzymatic cascades critical to cellular signaling, inflammation, and homeostasis. It interacts with enzymes both as a primary substrate and as a modulator of their activity.

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide H synthases (PGHS), are primary targets of arachidonic acid. nih.govnih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the committed step in the biosynthesis of all prostanoids, including prostaglandins and thromboxanes. nih.govnih.govresearchgate.net There are two main isoforms, COX-1 and COX-2, which, despite structural similarities, have different expression patterns and physiological roles. nih.gov COX-1 is constitutively expressed in most tissues for "housekeeping" functions, whereas COX-2 is an inducible isoform associated with inflammation. nih.govnih.gov

Arachidonic acid binds within a long, hydrophobic channel in the core of the COX enzymes. nih.gov The binding orients the fatty acid in a specific L-shaped conformation, positioning it for a series of reactions. nih.govresearchgate.net The generally accepted mechanism involves the abstraction of a hydrogen atom from C13 of arachidonic acid by a tyrosyl radical (Tyr-385) in the active site. nih.gov This initiates two successive oxygenation reactions, leading to the formation of the unstable intermediate, prostaglandin G2 (PGG2), which is then reduced to PGH2 by the enzyme's peroxidase activity. nih.govmdpi.com

Interestingly, COX enzymes function as conformational heterodimers, consisting of a regulatory allosteric subunit (Eallo) and a catalytic subunit (Ecat). nih.gov Arachidonic acid binds with higher affinity to the allosteric site than the catalytic site. nih.gov The binding of a fatty acid, such as arachidonic acid, to the allosteric site of COX-2 relieves a tonic inhibition that this subunit exerts on the catalytic subunit, thereby increasing its maximal velocity (Vmax). nih.gov

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive, "housekeeping" functions. nih.govnih.gov | Inducible, associated with inflammation and proliferative states. nih.govnih.gov |

| Active Site Volume | Smaller, more restricted. nih.gov | Larger, allowing greater substrate conformational freedom. nih.gov |

| Allosteric Regulation | Functions as part of a conformational heterodimer. nih.gov | Binding of arachidonic acid to the allosteric site increases catalytic activity. nih.gov |

| Primary Product | Prostaglandin H2 (PGH2). researchgate.net | Prostaglandin H2 (PGH2). researchgate.net |

Arachidonic acid is a key activator of the NADPH oxidase (NOX) enzyme complex, which is responsible for the controlled production of superoxide (B77818) anions and other reactive oxygen species (ROS). nih.govnih.govresearchgate.net In phagocytic cells, the activation of NOX is crucial for the respiratory burst, a key component of the innate immune response. nih.gov Arachidonic acid can directly induce the assembly and activation of the NOX complex. nih.gov

The phagocyte NADPH oxidase consists of a membrane-bound catalytic core (gp91-phox, also known as NOX2, and p22-phox) and several cytosolic regulatory subunits, including p47-phox, p67-phox, and the small GTPase Rac. nih.gov Upon stimulation, arachidonic acid facilitates the translocation of the cytosolic subunits to the membrane to form the active enzyme complex. nih.gov Specifically, arachidonic acid can induce conformational changes in p47-phox and p67-phox, which exposes domains necessary for their interaction with the membrane-bound components. nih.govresearchgate.net It appears that arachidonic acid is required for both the production of superoxide and the associated efflux of protons through a channel that is part of the gp91-phox subunit, which is necessary to compensate for the charge translocation during electron transport. theadl.comresearchgate.net In some cells, arachidonic acid-induced NOX activation is independent of protein kinase C (PKC) and leads to the activation of downstream signaling pathways like the c-Jun N-terminal kinase (JNK) pathway. nih.gov

CoA-independent transacylase (CoA-IT) is an enzyme that facilitates the transfer of fatty acids, particularly arachidonic acid, between different phospholipid pools within cellular membranes. nih.govnih.gov This "remodeling" of phospholipids is crucial because the specific phospholipid subclass from which arachidonic acid is released can influence the subsequent metabolic pathways it enters (e.g., cyclooxygenase vs. lipoxygenase). CoA-IT mediates the movement of arachidonate from diacyl-phosphatidylcholine to ether-linked phosphatidylethanolamine (B1630911). nih.gov

Inhibition of CoA-IT has been shown to block this movement of arachidonate. nih.govnih.gov This blockade ultimately leads to a reduction in the release of free arachidonic acid and, consequently, a decrease in the production of eicosanoids (prostaglandins and leukotrienes) and platelet-activating factor (PAF). nih.gov These findings suggest that the activity of CoA-IT is a prerequisite step for making arachidonic acid available for release by phospholipases and subsequent metabolism into inflammatory mediators. nih.gov

Receptor Ligand Interactions

Beyond its role as a substrate for enzymes, arachidonic acid and its derivatives function as signaling molecules by directly binding to and modulating the activity of specific receptors, including nuclear receptors and G protein-coupled receptors.

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. nih.govsigmaaldrich.com There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. sigmaaldrich.comeurekaselect.com These receptors act as metabolic sensors, activated by fatty acids and their derivatives, thereby regulating genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.govmdpi.com

Arachidonic acid is a naturally occurring ligand for all three PPAR isotypes. eurekaselect.com Upon ligand binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR). sigmaaldrich.com This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter region of target genes, initiating their transcription. youtube.com For example, in bovine endometrial stromal cells, arachidonic acid has been shown to increase the levels of COX-2 (also known as PTGS2) by acting as a PPARα agonist. nih.gov The activation of PPARs by arachidonic acid represents a key mechanism by which lipid availability is directly translated into changes in gene expression, linking nutritional status to long-term metabolic control and inflammatory responses. nih.gov

| PPAR Isoform | Primary Tissue Expression | Key Functions Related to Arachidonic Acid |

|---|---|---|

| PPARα (NR1C1) | Liver, kidney, heart, muscle (tissues with high fatty acid catabolism). sigmaaldrich.comeurekaselect.com | Regulates fatty acid oxidation; its activation by arachidonic acid can induce anti-inflammatory responses and upregulate genes like COX-2 in certain contexts. eurekaselect.comnih.gov |

| PPARβ/δ (NR1C2) | Ubiquitously expressed. sigmaaldrich.comeurekaselect.com | Implicated in energy metabolism, fatty acid oxidation, and terminal differentiation. sigmaaldrich.comyoutube.com |

| PPARγ (NR1C3) | Adipose tissue, macrophages. sigmaaldrich.comeurekaselect.com | Key regulator of adipogenesis, lipid storage, and glucose homeostasis; its activation can inhibit the production of inflammatory cytokines. eurekaselect.comnih.gov |

The endocannabinoid system, a crucial neuromodulatory system, utilizes derivatives of arachidonic acid as its primary endogenous ligands (endocannabinoids). nih.gov The two best-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov These lipids are synthesized "on-demand" from arachidonic acid-containing membrane phospholipids.

These endocannabinoids exert their effects by binding to cannabinoid receptors, principally the G protein-coupled receptors CB1 and CB2. nih.govyoutube.com

CB1 receptors are among the most abundant GPCRs in the central nervous system and are also found in peripheral tissues. nih.govnih.gov Their activation is responsible for the main psychoactive effects associated with cannabis. pbs.org

CB2 receptors are primarily expressed in cells and tissues of the immune system, and their activation is mainly associated with immunomodulatory effects. youtube.comnih.gov

AEA acts as a high-affinity partial agonist at CB1 receptors and is largely inactive at CB2 receptors. nih.gov In contrast, 2-AG is a full agonist at both CB1 and CB2 receptors. nih.gov The interaction of these arachidonic acid-derived ligands with cannabinoid receptors modulates a wide range of physiological processes, including pain sensation, appetite, memory, and inflammation. youtube.comnih.gov The dynamic plasticity conferred by the arachidonic acid acyl chain is considered critical for the productive interaction of these ligands with their receptors. nih.gov

Scavenger Receptors (CD36)

The scavenger receptor CD36, also known as fatty acid translocase (FAT), plays a multifaceted role in the cellular uptake and subsequent actions of arachidonic acid. nih.govacs.orgrupress.org As a transmembrane protein widely expressed on various cell types including macrophages, endothelial cells, and platelets, CD36 functions as a key facilitator of fatty acid transport across the plasma membrane. rupress.orgnih.gov Its interaction with arachidonic acid is crucial in mediating a range of physiological and pathological processes, from inflammatory responses to programmed cell death.

Research indicates that the uptake of arachidonic acid is not a passive process but is facilitated by proteins, with CD36 being a predominant mediator in cells like human umbilical vein endothelial cells (HUVEC). nih.govacs.org This facilitated transport is saturable, energy-dependent, and can be significantly inhibited by specific inhibitors of CD36, such as sulfo-N-succinimidyl oleate (B1233923) (SSO). nih.govacs.orgnih.gov Studies using COS-7 cells engineered to overexpress CD36 showed a twofold increase in arachidonate transport compared to control cells, confirming the receptor's direct role in this process. nih.govacs.org

A notable mechanism involves the interaction of arachidonic acid with the S100A8/S100A9 protein complex. nih.govacs.org These proteins, released by activated leukocytes during inflammation, can form complexes with arachidonic acid. nih.govacs.org The S100A8/S100A9-arachidonic acid complex then interacts with CD36 on the surface of endothelial cells, facilitating the uptake of the fatty acid. nih.govacs.org This transcellular pathway is believed to be important in propagating inflammatory responses by supplying arachidonic acid for the production of eicosanoids. nih.govacs.org

Once internalized via CD36, arachidonic acid becomes a substrate for various intracellular enzymatic pathways. In certain contexts, CD36-mediated uptake of arachidonic acid can have significant pathological consequences. For instance, in decidual macrophages, the internalization of arachidonic acid via CD36 triggers an inflammatory cascade by activating cyclooxygenase-2 (COX-2) dependent production of prostaglandin E2 (PGE2) and expression of interleukin-1β (IL-1β), which has been linked to miscarriage. nih.gov Furthermore, CD36 itself can facilitate the liberation of arachidonic acid from cellular membranes by phospholipase A2, further amplifying the production of pro-inflammatory mediators like PGE2. researchgate.net

In the context of oncology, the CD36-mediated uptake of ω-6 polyunsaturated fatty acids, including arachidonic acid, has been shown to sensitize cancer cells to a form of programmed cell death called ferroptosis. nih.gov The presence of arachidonic acid in the tumor microenvironment, often complexed with S100A8/S100A9, can induce ferroptosis in CD8+ T cells, potentially impacting anti-tumor immunity. nih.gov

The table below summarizes key research findings on the role of CD36 in mediating the cellular effects of arachidonic acid.

Table 1: Research Findings on CD36 and Arachidonic Acid Interaction

| Cell Type/Model System | Key Finding | Consequence of Interaction | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | CD36 facilitates the uptake of arachidonic acid complexed with S100A8/S100A9. | Propagation of inflammatory response through transcellular eicosanoid metabolism. | nih.govacs.org |

| Decidual Macrophages (dMφs) | CD36 mediates the internalization of decidual stromal cell-derived arachidonic acid. | Induces inflammation via COX-2 activation and production of PGE2 and IL-1β. | nih.gov |

| Chinese Hamster Ovary (CHO) Cells expressing CD36 | CD36 facilitates the thapsigargin-stimulated release of arachidonic acid by phospholipase A2. | Increased production of prostaglandin E2 (PGE2). | researchgate.net |

| Cancer Cells (e.g., A549 lung cancer) | CD36 mediates the cellular uptake of ω-6 polyunsaturated fatty acids like arachidonic acid. | Sensitizes cancer cells to ferroptosis. | nih.gov |

| CD8+ T cells in Tumor Microenvironment | Arachidonic acid, potentially in complex with S100A8/S100A9, interacts with CD36. | Induction of ferroptosis in T cells, potentially impairing anti-tumor immunity. | nih.gov |

Biological and Pathophysiological Significance of Arachidonic Acid Pathways

Immunomodulation and Inflammatory Responses

The metabolism of arachidonic acid is deeply intertwined with the body's immune and inflammatory responses. nih.gov Its derivatives act as potent signaling molecules that can either promote or resolve inflammation, highlighting a critical duality in their function. acs.orgnih.gov These lipid mediators are not typically stored within cells but are synthesized on-demand in response to stimuli such as tissue injury or infection. youtube.comnih.gov The balance between pro-inflammatory and anti-inflammatory signals derived from arachidonic acid is crucial for maintaining tissue homeostasis and mounting an appropriate response to challenges. acs.orgmdpi.com

Arachidonic acid metabolites are key players in both the initiation and the active resolution of inflammation. acs.org The initial phase of an acute inflammatory response is often driven by the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) (PGs) and leukotrienes (LTs), through the COX and 5-LOX pathways, respectively. nih.gov These molecules are responsible for the classic signs of inflammation; they increase local blood flow, enhance vascular permeability leading to swelling, and act as potent chemoattractants for leukocytes, particularly neutrophils, recruiting them to the site of injury. youtube.comnih.gov

However, the role of the arachidonic acid cascade is not limited to promoting inflammation. A crucial shift in the metabolic process, known as eicosanoid class switching, occurs to signal the transition from inflammation to resolution. nih.gov During the later stages of inflammation, a switch can occur from the production of pro-inflammatory leukotrienes (like LTB4) to the synthesis of anti-inflammatory and pro-resolving mediators known as lipoxins (LXs). mdpi.comnih.gov Lipoxins, such as Lipoxin A4 (LXA4), actively inhibit further neutrophil recruitment, stop the release of pro-inflammatory signals, and stimulate macrophages to clear apoptotic neutrophils and cellular debris, a critical step for tissue repair and return to homeostasis. nih.govmedscape.org This demonstrates that the resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly regulated process orchestrated by specific arachidonic acid-derived mediators. medscape.org

Table 1: Key Arachidonic Acid Metabolites in Inflammation

| Mediator Class | Synthesizing Enzyme(s) | Primary Role in Inflammation | Examples |

| Prostaglandins | Cyclooxygenases (COX-1, COX-2) | Vasodilation, Fever, Pain, Promote Inflammation | PGE2, PGD2 |

| Thromboxanes | Cyclooxygenases (COX-1, COX-2) | Vasoconstriction, Platelet Aggregation | Thromboxane (B8750289) A2 |

| Leukotrienes | 5-Lipoxygenase (5-LOX) | Bronchoconstriction, Increased Vascular Permeability, Chemoattraction | LTB4, LTC4, LTD4 |

| Lipoxins | 12/15-Lipoxygenase, 5-Lipoxygenase | Anti-inflammatory, Pro-resolving, Inhibit Neutrophil Chemotaxis | Lipoxin A4, Lipoxin B4 |

Arachidonic acid and its metabolites are pivotal in modulating the function of various immune cells. nih.gov Pro-inflammatory mediators like leukotriene B4 are powerful chemoattractants for neutrophils, guiding them to sites of infection or injury. youtube.com Prostaglandins, produced by cells like macrophages and mast cells, can influence the activity of many immune cells and contribute to the inflammatory milieu. youtube.com

Cardiovascular System Physiology and Pathology

Metabolites of arachidonic acid are potent signaling molecules within the cardiovascular system, influencing a wide range of functions from blood pressure regulation to the development of chronic diseases. nih.govnih.gov The enzymes COX, LOX, and CYP450 in vascular and cardiac cells convert arachidonic acid into products that have significant effects on vascular tone, platelet aggregation, and inflammatory processes implicated in cardiovascular pathologies. nih.gov

The tone of vascular smooth muscle, which controls blood vessel diameter and thus blood pressure, is tightly regulated by arachidonic acid metabolites. These metabolites can act as either vasoconstrictors or vasodilators. Thromboxane A2 (TXA2), primarily produced by platelets via the COX pathway, is a potent vasoconstrictor and promoter of platelet aggregation. youtube.com In contrast, prostacyclin (PGI2), synthesized by endothelial cells also via the COX pathway, is a powerful vasodilator and inhibitor of platelet aggregation. youtube.com

The cytochrome P450 (CYP) pathway also generates important regulators of vascular tone. nih.gov Epoxyeicosatrienoic acids (EETs), produced by CYP epoxygenases, are generally considered to be endothelium-derived hyperpolarizing factors, meaning they cause vasodilation and have protective effects on the vasculature. nih.gov Conversely, 20-hydroxyeicosatetraenoic acid (20-HETE), a product of CYP ω-hydroxylases, is a potent vasoconstrictor and has been implicated in pro-inflammatory vascular effects. nih.gov The balance between these opposing mediators is crucial for maintaining normal vascular function.

Given their influence on vascular tone, arachidonic acid pathways are extensively studied in the context of hypertension. Research using various experimental models has highlighted the importance of arachidonic acid metabolites in blood pressure control. An imbalance, with a relative excess of vasoconstrictors like 20-HETE and a deficiency in vasodilators such as EETs, has been linked to the development of hypertension. nih.gov The renin-angiotensin system, a key hormonal cascade in blood pressure regulation, is known to interact with arachidonic acid metabolism, further underscoring its role in hypertensive states.

Chronic inflammation is a cornerstone of atherosclerosis, the disease process that leads to the hardening and narrowing of arteries, and cardiometabolic diseases. mdpi.com Arachidonic acid metabolites are deeply involved in this process. Pro-inflammatory eicosanoids, including certain prostaglandins and leukotrienes, contribute to the recruitment and activation of immune cells within the artery wall, a critical early step in the formation of atherosclerotic plaques. mdpi.com

The LOX pathway, in particular, has been implicated in atherosclerosis. Leukotrienes can promote the adhesion of monocytes to the endothelium and their subsequent differentiation into macrophages, which then engulf lipids to become foam cells—a hallmark of atherosclerotic lesions. mdpi.com Conversely, some arachidonic acid metabolites, like lipoxins, have anti-inflammatory and pro-resolving properties that could potentially counteract the atherosclerotic process. mdpi.com For instance, studies have shown that levels of Lipoxin A4 are decreased in patients with coronary atherosclerosis, and increasing its production in animal models can hamper lesion development. mdpi.com This highlights the complex and often opposing roles of arachidonic acid metabolites in the progression of cardiovascular disease.

Table 2: Cardiovascular Actions of Major Arachidonic Acid Metabolites

| Metabolite | Metabolic Pathway | Primary Cardiovascular Action | Implication in Disease |

| Thromboxane A2 (TXA2) | Cyclooxygenase (COX) | Vasoconstriction, Platelet Aggregation | Pro-thrombotic, Atherosclerosis |

| Prostacyclin (PGI2) | Cyclooxygenase (COX) | Vasodilation, Inhibits Platelet Aggregation | Vasoprotective |

| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 (CYP) Epoxygenase | Vasodilation, Anti-inflammatory | Vasoprotective, Anti-hypertensive |

| 20-HETE | Cytochrome P450 (CYP) ω-Hydroxylase | Vasoconstriction, Pro-inflammatory | Pro-hypertensive, Vascular dysfunction |

| Leukotrienes (e.g., LTB4) | 5-Lipoxygenase (5-LOX) | Pro-inflammatory, Chemoattraction | Atherosclerosis |

| Lipoxins (e.g., LXA4) | 12/15-Lipoxygenase, 5-Lipoxygenase | Anti-inflammatory, Pro-resolving | Anti-atherosclerotic |

Nervous System Function and Neuropathology

Arachidonic acid and its metabolites are critical signaling molecules within the central nervous system. They are implicated in the regulation of synaptic transmission, glial cell function, and the intricate workings of the endocannabinoid system.

Neurotransmitter Release and Synaptic Plasticity

Arachidonic acid plays a significant role in synaptic plasticity, the cellular mechanism underlying learning and memory. A key form of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses. nih.gov Arachidonic acid is considered a candidate for a retrograde messenger, a signal that travels from the postsynaptic neuron back to the presynaptic neuron to modulate neurotransmitter release. nih.gov

When combined with weak synaptic activation, arachidonic acid can induce a lasting increase in synaptic strength, a process accompanied by an increase in the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov This suggests that arachidonic acid is involved in the maintenance phase of LTP. nih.gov Further research indicates that arachidonic acid may exert its effects by activating presynaptic protein kinase C (PKC) and promoting the phosphorylation of the growth-associated protein GAP-43. nih.gov This signaling cascade is thought to contribute to the sustained enhancement of neurotransmitter release seen in LTP. nih.gov

Table 1: Research Findings on Arachidonic Acid and Synaptic Plasticity

| Finding | Implication in Neural Function | Reference |

|---|---|---|

| Acts as a retrograde messenger in LTP. | Modulates synaptic strength from postsynaptic to presynaptic terminal. | nih.gov |

| Induces a persistent increase in glutamate release. | Enhances excitatory synaptic transmission. | nih.gov |

| Activates presynaptic Protein Kinase C (PKC). | Contributes to the maintenance of LTP. | nih.gov |

Endocannabinoid System Modulation in Neural Processes

Arachidonic acid is the direct precursor for the two major endocannabinoids: N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org These lipid messengers are synthesized "on-demand" from arachidonic acid-containing phospholipids (B1166683) in neuronal membranes and play a key role in retrograde signaling. nih.govnih.gov

The synthesis of AEA involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) from phospholipids, which is then hydrolyzed by a specific phospholipase D to yield AEA. wikipedia.orgtesisenred.net The biosynthesis of 2-AG typically begins with the cleavage of membrane phospholipids by phospholipase C to produce diacylglycerol (DAG), which is then converted to 2-AG by DAG lipase. frontiersin.orgnih.gov

Once synthesized and released from postsynaptic neurons, AEA and 2-AG travel backward across the synapse to activate presynaptic cannabinoid receptor 1 (CB1), transiently suppressing the release of neurotransmitters. tesisenred.net This retrograde signaling system is a critical modulator of synaptic strength and is involved in a wide range of neural processes. nih.gov

Skeletal Tissue Homeostasis and Remodeling

The arachidonic acid cascade is deeply involved in the regulation of bone remodeling, the continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. Its metabolites, particularly prostaglandins, are potent modulators of both cell types.

Osteoblast Activity and Matrix Deposition

The effect of arachidonic acid on osteoblasts, the cells responsible for bone formation and matrix deposition, is complex. In vitro studies have shown that arachidonic acid can inhibit the differentiation of osteoblast precursor cells (MC3T3-E1). nih.gov This effect is mediated by an increase in the production of Prostaglandin (B15479496) E2 (PGE2), which is synthesized from arachidonic acid via the cyclooxygenase-2 (COX-2) enzyme. nih.gov The increased PGE2 production leads to a change in cell shape and a decrease in alkaline phosphatase activity, a key marker of osteoblast differentiation. nih.gov

However, the in vivo effects can differ. One study in piglets found that dietary supplementation with arachidonic acid led to reduced bone resorption and ultimately elevated femur mineral content. nih.gov This suggests that while high local concentrations of arachidonic acid metabolites like PGE2 can inhibit osteoblasts, the systemic effects of dietary arachidonic acid may enhance bone mass through distinct mechanisms, primarily by suppressing bone turnover. nih.govnih.gov

Matrix Resorption Mechanisms

Arachidonic acid and its metabolites are significant regulators of osteoclasts, the cells responsible for bone resorption. The OPG/RANKL signaling pathway is a master regulator of osteoclast formation, and arachidonic acid metabolites can influence this system. nih.gov For instance, increased levels of PGE2, derived from arachidonic acid, can enhance bone resorption by affecting the OPG/RANKL ratio. nih.govnih.gov

Conversely, some studies show that arachidonic acid can directly suppress osteoclast formation and activity. In human CD14+ monocytes, arachidonic acid was found to decrease the formation of mature osteoclasts in a dose-dependent manner. nih.gov It also impaired the bone-resorbing potential of mature osteoclasts. nih.gov The proposed mechanism involves the downregulation of key osteoclast-specific genes, such as NFATc1 and c-Fos, and inhibiting the activation of signaling pathways like NF-κB. nih.govresearchgate.net Recent findings also suggest that osteoclast-derived arachidonic acid can trigger the activation of dormant lung adenocarcinoma cells in the bone microenvironment, highlighting its role in metastatic disease. nih.gov

Table 3: Dual Effects of Arachidonic Acid on Bone Cells

| Cell Type | Effect of Arachidonic Acid/Metabolites | Mechanism | Reference |

|---|---|---|---|

| Osteoblasts | Inhibition of differentiation (in vitro) | Increased PGE2 production via COX-2 pathway. | nih.gov |

| Enhanced bone mass (in vivo, dietary) | Reduced bone resorption and turnover. | nih.gov | |

| Osteoclasts | Stimulation of resorption (via PGE2) | Modulation of the OPG/RANKL signaling pathway. | nih.govnih.gov |

| Inhibition of formation and activity (direct) | Downregulation of key genes (e.g., NFATc1, c-Fos) and signaling pathways (e.g., NF-κB). | nih.govresearchgate.net |

Chemical Compounds Mentioned

Hemostasis and Platelet Biology

Sodium arachidonate (B1239269), the sodium salt of the omega-6 polyunsaturated fatty acid arachidonic acid, is a key signaling molecule in hemostasis. When released from the platelet membrane phospholipids, it serves as a substrate for enzymatic pathways that generate potent mediators of platelet function.

Sodium arachidonate is a critical initiator of platelet activation. Its primary mechanism involves its conversion into thromboxane A₂ (TXA₂) by the cyclooxygenase-1 (COX-1) enzyme. TXA₂ is a powerful vasoconstrictor and platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. This process is fundamental to the formation of a hemostatic plug at sites of vascular injury.

Research has demonstrated that sodium arachidonate can induce platelet shape change and aggregation even in platelets that have been degranulated, indicating that its action is not solely dependent on the release of adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This suggests a direct role for arachidonic acid metabolites in causing aggregation. nih.gov The activation process involves several key enzymes beyond COX-1, including 12-lipoxygenase (12-LOX) and cytochrome P450, which also metabolize arachidonic acid to produce various pro- and anti-inflammatory eicosanoids that modulate platelet function. aacrjournals.org The complexity of these pathways allows for fine-tuned regulation of platelet responses. news-medical.net

Beyond direct platelet aggregation, sodium arachidonate plays a significant role in modulating the generation of thrombin, the central enzyme of the coagulation cascade. Studies have shown that stimulating platelet-rich plasma with sodium arachidonate significantly shortens the lag time for thrombin generation and increases the total amount of thrombin produced. mdpi.com This effect highlights that platelets activated by the arachidonic acid pathway can trigger and amplify the coagulation cascade. mdpi.com

The pro-coagulant effect is closely linked to the COX-1 pathway. The administration of aspirin (B1665792), a well-known inhibitor of COX-1, has been shown to inhibit the thrombin-generating capacity of sodium arachidonate-activated platelets. mdpi.com This inhibitory action is considered an additional beneficial effect of aspirin in the prevention of thrombosis. mdpi.com While thrombin itself can stimulate the release of arachidonic acid from endothelial cell membranes, the primary role of sodium arachidonate in this context is as an upstream trigger that enhances thrombin production through platelet activation. mdpi.combmj.com

Table 1: Effect of Sodium Arachidonate on Thrombin Generation in Platelet-Rich Plasma An interactive data table summarizing key findings on thrombin generation.

| Condition | Parameter | Result | Citation |

|---|---|---|---|

| Non-aspirinated PRP + Sodium Arachidonate | Lag-time for Thrombin Generation | Statistically significant shortening compared to non-activated PRP. | mdpi.com |

| Non-aspirinated PRP + Sodium Arachidonate | Thrombin Generation (TG) at 4 & 6 min | Significant increase compared to non-activated PRP. | mdpi.com |

| Non-aspirinated PRP + Sodium Arachidonate | Area Under the Curve (AUC₀₋₂₂ min) of TG | 808.9 ± 617.0 nmol/L | mdpi.com |

| Non-aspirinated, Non-stimulated PRP | Area Under the Curve (AUC₀₋₂₂ min) of TG | 520.6 ± 545.5 nmol/L | mdpi.com |

| Aspirinated PRP + Sodium Arachidonate | Thrombin Generation (TG) | Decreased compared to non-aspirinated PRP activated with sodium arachidonate. | mdpi.com |

Research in Oncological Contexts

The role of arachidonic acid and its metabolic pathways in cancer is multifaceted, with research indicating both pro- and anti-tumorigenic effects depending on the specific pathway, metabolite, and cancer type.

Arachidonic acid metabolism is a critical regulator of tumor cell survival and apoptosis. The lipoxygenase (LOX) pathway, in particular, has been identified as essential for cell survival in certain cancer models. nih.gov For instance, in Walker 256 carcinosarcoma cells, which express 12-LOX, inhibition of the LOX pathway with specific inhibitors or antisense oligonucleotides leads to dose-dependent apoptosis. nih.gov This pro-apoptotic effect was associated with a rapid downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Conversely, free arachidonic acid itself has been shown to possess tumoricidal properties. In several cancer cell lines, including hepatocellular, lung, and breast carcinoma, exposure to arachidonic acid impaired proliferative capacity and induced apoptosis. aacrjournals.org The mechanisms are varied; some studies report apoptosis induction through the generation of reactive oxygen species (ROS) and the activation of caspases 3, 8, and 9. aacrjournals.orgnih.gov Other research indicates that arachidonic acid can trigger apoptosis independently of ROS by activating neutral sphingomyelinase (nSMase), leading to the accumulation of ceramide, a pro-apoptotic lipid. aacrjournals.org Furthermore, in colon cancer cells, arachidonic acid has been found to induce apoptosis under serum-free conditions by blocking the PAK1-PUMA survival pathway. nih.gov Studies on HT-29 colon cancer cells have also linked the anti-tumorigenic effects of arachidonic acid to the induction of endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis. nih.gov

The influence of sodium arachidonate and its metabolites on cancer cell proliferation and metastasis is complex. While some metabolites are implicated in promoting cancer progression, direct application of arachidonic acid has shown anti-proliferative effects in certain contexts. For example, treatment of MDA-MB-231 breast cancer cells with arachidonic acid significantly reduced both cell proliferation and migration. nih.gov Similarly, studies on various tumor cell lines demonstrated a significant decrease in proliferation upon exposure to exogenous arachidonic acid. aacrjournals.org

However, the metabolic products of arachidonic acid often play a contrasting, pro-tumorigenic role. The 12-LOX pathway and its product, 12-hydroxyeicosatetraenoic acid (12-HETE), have been found to promote tumor cell proliferation, survival, and metastasis. mdpi.comsemanticscholar.org Elevated levels of 12-LOX are observed in several cancers, including melanoma and prostate cancer. mdpi.comsemanticscholar.org Another key metabolite, 20-HETE, produced by the cytochrome P450 (CYP4A) pathway, promotes tumor inflammation, neovascularization, and endothelial cell migration, all of which are crucial for tumor growth and metastasis. mdpi.com

Table 2: Research Findings on Arachidonic Acid (AA) in Cancer Proliferation and Apoptosis An interactive data table summarizing research on AA's effects on cancer cells.

| Cancer Cell Line / Model | Effect of AA or Pathway Modulation | Mechanism | Citation |

|---|---|---|---|

| Walker 256 Carcinosarcoma | LOX pathway inhibition induces apoptosis. | Downregulation of Bcl-2 protein. | nih.gov |

| MDA-MB-231 (Breast Cancer) | AA reduces proliferation, migration, and induces apoptosis. | Mitochondrial depolarization; activation of caspases-3, -8, and -9. | nih.gov |

| Hepatocellular, Lung, Breast Carcinoma | AA impairs proliferation and induces apoptosis. | nSMase activation, ceramide accumulation; ROS generation and caspase activation. | aacrjournals.org |

| HT-29 (Colon Cancer) | AA induces apoptosis. | Induction of Endoplasmic Reticulum (ER) stress. | nih.gov |

| Various Cancer Cells (in vitro) | AA induces apoptosis under serum-free conditions. | Inhibition of PAK1-PUMA binding. | nih.gov |

| Breast Cancer (Metastasis Model) | 20-HETE (AA metabolite) promotes metastasis. | Promotes inflammation, angiogenesis, and cell migration. | mdpi.com |

Metabolites of the arachidonic acid pathway are increasingly implicated in the development of resistance to cancer therapies. The mechanism often involves the production of eicosanoids, such as prostaglandins, which modulate the tumor microenvironment and activate pro-survival signaling pathways that counteract the effects of chemotherapeutic drugs and immunotherapies.

One of the most studied mechanisms involves prostaglandin E₂ (PGE₂), a downstream product of the COX-2 enzyme. Elevated PGE₂ levels in the tumor microenvironment can promote resistance to chemotherapy and radiation by inducing the expression of anti-apoptotic proteins like Bcl-2. nih.gov PGE₂ also plays a crucial role in immune evasion, which is a form of therapy resistance. It can suppress the function of cytotoxic T cells by binding to EP2 and EP4 receptors, thereby collapsing the anti-tumor immune response and reducing the efficacy of immunotherapies like checkpoint inhibitors. news-medical.net Consequently, blocking the COX-2/PGE₂ axis is being explored as a strategy to overcome this resistance. bmj.com

Similarly, other prostaglandins derived from arachidonic acid can modulate drug resistance. For instance, high concentrations of prostacyclin (PGI₂) have been linked to increased resistance to chemotherapy in squamous skin cancer models through the activation of the pro-survival NF-κB pathway. nih.gov The lipoxygenase (LOX) pathways also contribute. Metabolites like 12-HETE are known to promote cancer cell survival, which can inherently contribute to a drug-resistant phenotype. nih.govnih.gov Furthermore, the signal transducer and activator of transcription 3 (STAT3) pathway, a key mediator of acquired drug resistance, can be influenced by inflammatory lipid mediators derived from arachidonic acid, creating an indirect link between arachidonic acid metabolism and resistance to targeted therapies. nih.govmdpi.com

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro, or "in glass," experiments provide a controlled environment to study the direct effects of sodium arachidonate (B1239269) on biological components, free from the systemic influences of a living organism. These models are fundamental for mechanistic studies at the molecular and cellular levels.

Cultured Cell Line Systems

Cultured cell lines are indispensable tools in arachidonate research, allowing for the investigation of its effects on specific cell types. In a study on bovine ovarian granulosa cells, arachidonic acid was shown to have a dose-dependent effect on cell survival; lower concentrations increased viability, while higher concentrations suppressed it. Furthermore, arachidonic acid influenced lipid droplet accumulation and the expression of genes related to fatty acid transport.

Investigations into human cancer cell lines have revealed that arachidonic acid can induce apoptosis (programmed cell death) under serum-free conditions. For instance, in HCT116 and PC3 cells, arachidonic acid treatment led to a decrease in cell viability. This effect was linked to the inhibition of the PAK1-PUMA signaling pathway, suggesting a potential role for arachidonic acid in cancer cell regulation.

The table below summarizes the observed effects of arachidonic acid on different cell lines as reported in various studies.

| Cell Line | Organism | Key Findings |

| Bovine Granulosa Cells | Bovine | Dose-dependent effects on cell viability; regulation of lipid accumulation and gene expression. |

| HCT116 | Human | Induction of apoptosis under serum-free conditions; decreased cell viability. |

| PC3 | Human | Induction of apoptosis under serum-free conditions; decreased cell viability. |

| Endothelial and Vascular Smooth Muscle Cells | Bovine | Used to study the role of arachidonate metabolism in the production of endothelium-derived relaxing factor (EDRF). |

Isolated Tissue and Organ Preparations

Isolated tissue and organ preparations offer a more complex biological system than cultured cells, retaining the tissue architecture and interactions between different cell types. A classic application of this model in arachidonate research involves the use of isolated perfused organs to study the release of arachidonic acid and its metabolites.

In studies using isolated Krebs perfused rabbit kidneys and hearts, hormonal stimulation was found to induce a dose-dependent release of prostaglandins (B1171923), which are metabolites of arachidonic acid. When fatty acid-free bovine serum albumin was included in the perfusion medium to trap fatty acids, a significant, dose-dependent release of arachidonic acid itself was observed following hormonal stimulation. This experimental setup demonstrated that hormonal stimulation leads to the release of more arachidonic acid than is converted to prostaglandins, providing key insights into the regulation of the arachidonic acid cascade.

Cell-Free Biochemical Assays

Cell-free biochemical assays are designed to study the activity of specific enzymes and their interactions with substrates in a simplified, non-cellular environment. These assays are crucial for understanding the enzymatic pathways involved in arachidonic acid metabolism, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

In a typical cell-free COX activity assay, a purified or partially purified COX enzyme is incubated with arachidonic acid as a substrate. The activity of the enzyme is then measured by detecting the production of its downstream products, such as prostaglandin (B15479496) G2 (PGG2) or prostaglandin H2 (PGH2). These assays can be colorimetric, fluorometric, or luminometric. For example, a luminometric assay can detect the peroxidative activity of COX enzymes using a specific chemiluminescent substrate. Such assays are invaluable for screening potential inhibitors of COX enzymes.

Similarly, cell-free lipoxygenase assays are used to investigate the activity of LOX enzymes, which convert arachidonic acid into hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. In these assays, cell-free preparations, such as the supernatant from homogenized cells, are incubated with radiolabeled arachidonic acid. The resulting metabolites are then separated and identified using techniques like thin-layer chromatography and high-pressure liquid chromatography.

In Vivo Animal Model Investigations

In vivo studies, conducted in living organisms, are essential for understanding the physiological and pathological effects of sodium arachidonate in a complex, integrated system.

Rodent Models (Rats, Mice)

Rodent models have been instrumental in elucidating the role of sodium arachidonate in various physiological and pathological processes, particularly in the context of thrombosis and cerebrovascular events. Intravenous administration of sodium arachidonate to mice has been shown to induce pulmonary emboli formation, cyanosis, and respiratory depression in a dose-dependent manner. This model has been used to study the effects of various agents on thrombosis. Interestingly, male mice have been found to be significantly more sensitive to the thrombotic effects of arachidonate than females.

In rats, the injection of arachidonic acid into the internal carotid artery is a method used to create a model of diffuse cerebral thrombosis. This model is evaluated by assessing the leakage of Evans blue dye into the brain tissue and by histological examination of pathological damage. Furthermore, arachidonic acid has been used to study its effects on platelet aggregation in rats. Studies have shown that arachidonic acid can induce platelet aggregation in a dose-dependent manner.

The table below presents a summary of findings from rodent models investigating the effects of sodium arachidonate.

| Rodent Model | Species | Key Findings |

| Arachidonate-induced Thrombosis | Mouse | Intravenous sodium arachidonate induces pulmonary emboli; male mice are more sensitive than females. |

| Diffuse Cerebral Thrombosis | Rat | Injection of arachidonic acid into the carotid artery induces cerebral thrombosis and ischemic damage. |

| Platelet Aggregation | Rat | Arachidonic acid stimulates dose-dependent platelet aggregation. |

Zebrafish Models for Skeletal Metabolism

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying skeletal metabolism due to its genetic tractability and the external development of its transparent embryos. The elasmoid scales of zebrafish, which are dermal skeletal plates, provide an accessible system to study bone formation and resorption.

In a study investigating the effects of dietary fatty acids on the zebrafish skeleton, fish were fed diets with either low or high levels of arachidonic acid. The high arachidonic acid diet led to a significant increase in matrix resorption in the scales of adult zebrafish. Furthermore, in regenerating scales, the high arachidonic acid diet altered mineral deposition and shifted gene expression towards enhanced osteoclastic (bone-resorbing) activity. Specifically, the expression of genes such as sp7 and rankl (osteoblast markers) and mmp9 (an osteoclast marker) was higher in the high arachidonic acid group in early regenerating scales. nih.gov In vitro experiments using zebrafish scales also demonstrated that arachidonic acid stimulates the activity of matrix metalloproteinases, which are involved in matrix degradation. nih.gov These findings suggest that arachidonic acid enhances the turnover of the dermal skeleton. nih.gov

| Gene | Function | Effect of High Arachidonic Acid Diet (4-day regenerating scales) |

| sp7 | Osteoblast transcription factor | Increased expression nih.gov |

| rankl | Osteoblast-expressed factor that stimulates osteoclastogenesis | Increased expression nih.gov |

| mmp9 | Matrix metalloproteinase, osteoclast marker | Increased expression nih.gov |

High-Throughput Omics Approaches

High-throughput omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, have fundamentally changed biological research by offering unparalleled insights into the complexities of living systems. Within this framework, lipidomics, a branch of metabolomics, focuses on the comprehensive analysis of lipids and their metabolites in a biological system. These approaches are crucial for elucidating the multifaceted roles of lipids beyond energy storage, such as their function as signaling molecules in inflammation and cell death. The integration of multiple omics datasets allows researchers to build a holistic view of biological processes, such as the role of arachidonic acid metabolism in the gut-follicle axis, which is vital for follicular development. Techniques like phosphoproteomics have been employed to unravel arachidonic acid-regulated signal transduction pathways in macrophages, providing insights into their functions in diseases like ovarian cancer.

Targeted lipidomics is a powerful strategy used for the quantitative analysis of a predefined group of lipid molecules, such as the array of bioactive metabolites derived from arachidonic acid. This method is essential because many of these lipid mediators, including eicosanoids, are present at very low concentrations and are formed transiently in response to specific stimuli. The analytical process typically utilizes highly sensitive and selective methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS) to accurately measure these molecules in complex biological samples.

This targeted approach has yielded significant findings. For example, LC-MS-based lipidomic analysis of over 150 lipids revealed that arachidonic acid helps prime human vulvar fibroblasts for inflammatory responses. Research has also demonstrated that targeted lipidomics can define metabolic markers of human monocyte activation by identifying specific arachidonic acid-containing phospholipids (B1166683), such as PI(20:4/20:4) and PC(20:4/20:4), that increase upon stimulation.

Table 1: Key Research Findings from Targeted Lipidomics of Arachidonic Acid Metabolites

| Research Area | Key Finding | Methodology | Significance |

|---|---|---|---|

| Inflammatory Response | Arachidonic acid primes vulvar fibroblasts for inflammatory responses, leading to lipid dysfunction. | LC-MS lipidomic analysis of >150 lipids in cultured fibroblasts. | Provides insight into the molecular basis of chronic pain conditions like localized provoked vulvodynia. |

| Monocyte Activation | Identified PI(20:4/20:4) and PC(20:4/20:4) as lipid metabolic markers of human monocyte activation. | HPLC coupled to ion-trap mass spectrometry on human monocytes. | Offers specific biomarkers for monitoring immune cell activation. |

| Follicular Development | Metabolomic profiling linked gut microbiota-related metabolites to arachidonic acid metabolism in granulosa cells, impacting follicular development. | Multi-omics integration including metabolomic profiling of gut microbiota, serum, and follicular fluid. | Reveals a gut-follicle axis and potential targets for improving fertility in dairy cows. |

Isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the journey of specific molecules through complex biochemical pathways. In lipidomics, however, the immense structural diversity of lipids within a narrow mass range makes it difficult to distinguish a single isotopically labeled lipid from the endogenous lipidome.

To overcome this challenge, a dual-isotope labeling method has been developed. This technique involves using an equimolar mixture of two distinct deuterated versions of a fatty acid, such as arachidonic acid. When these labeled fatty acids are incorporated into complex lipids, they generate a unique signature doublet or triplet peak in mass spectrometry analysis. This distinct pattern allows for the confident identification and tracing of metabolites derived from the exogenously supplied arachidonic acid.

A significant application of this methodology has been in studying the role of arachidonic acid in ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. By treating cancer cells with dual-labeled arachidonic acid, researchers could precisely track its incorporation into various lipid classes and subsequent metabolic transformations. This approach confirmed that deuterated arachidonic acid is incorporated into several lipid classes, with triglycerides being the most predominant, and that its metabolites are involved in the lipid peroxidation central to ferroptosis.

Table 2: Incorporation of Dual-Labeled Arachidonic Acid in HT-1080 Cancer Cells

| Lipid Class | Observation | Experimental Context |

|---|---|---|

| Triglycerides (TG) | Showed the highest level of deuterated arachidonic acid (dAA) incorporation. | Study of dAA metabolism in HT-1080 cells during ferroptosis. |

| Phosphatidylinositol (PI) | Demonstrated the second-highest level of dAA incorporation. | Study of dAA metabolism in HT-1080 cells during ferroptosis. |

| Phospholipids (general) | Elongation of dAA to 22:4 and subsequent incorporation into phospholipids was observed. | Confirmed by targeted fragmentation analysis. |

| Oxidized Lipids | Abundance of oxidized lipids containing dAA increased in cells treated with a ferroptosis inducer (RSL3). | Consistent with the role of lipid peroxidation in ferroptosis. |

Q & A

Basic: How should experimental designs account for tissue-specific responses to sodium arachidonate in smooth muscle studies?

Answer: